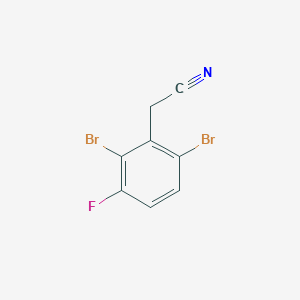
2,6-Dibromo-3-fluorophenylacetonitrile
Übersicht
Beschreibung
2,6-Dibromo-3-fluorophenylacetonitrile is a useful research compound. Its molecular formula is C8H4Br2FN and its molecular weight is 292.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,6-Dibromo-3-fluorophenylacetonitrile is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and applications in drug discovery, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H6Br2F N
- Molecular Weight : 292.96 g/mol
The compound is synthesized through various methods involving the bromination and fluorination of phenylacetonitrile derivatives. Typical synthetic routes include the use of bromine and fluorine reagents under controlled conditions to ensure selectivity at the 2, 6, and 3 positions of the phenyl ring.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on related compounds demonstrated IC50 values ranging from 2.3 to 176.5 μM against different human cancer cell lines (A549, SW-480, MCF-7) .
Table 1: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6n | A549 | 5.9 ± 1.69 |
| SW-480 | 2.3 ± 5.91 | |
| MCF-7 | 5.65 ± 2.33 |
These findings suggest that modifications in the halogen substituents can significantly influence the biological activity of phenylacetonitrile derivatives.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Electrophilic Interactions : The presence of bromine and fluorine enhances electrophilicity, allowing the compound to interact with nucleophilic sites on proteins or DNA.
- Cell Cycle Arrest : Evidence shows that related compounds can induce cell cycle arrest at the S phase in cancer cells . This suggests potential applications in cancer therapy by disrupting the proliferation of malignant cells.
Case Studies
In a comparative study examining various halogenated phenylacetonitriles, it was found that:
- Compound Stability : The stability of these compounds in biological systems is crucial for their effectiveness as therapeutic agents.
- Selectivity : The selectivity for cancer cells over normal cells was enhanced by specific substitutions on the aromatic ring.
Recent Investigations
Recent investigations into halogenated derivatives have highlighted their potential as novel anticancer agents:
- A study demonstrated that certain derivatives exhibited higher antiproliferative activity compared to standard chemotherapeutics like Cisplatin .
- Molecular docking studies have been employed to elucidate binding interactions with key molecular targets such as EGFR (Epidermal Growth Factor Receptor), further supporting their role in targeted therapy .
Eigenschaften
IUPAC Name |
2-(2,6-dibromo-3-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-6-1-2-7(11)8(10)5(6)3-4-12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNQGOLEJCFOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















